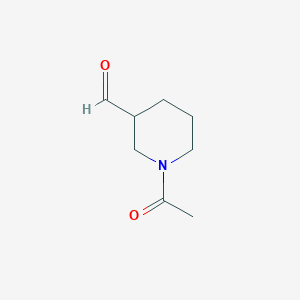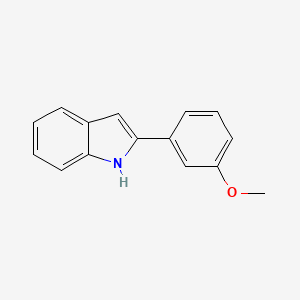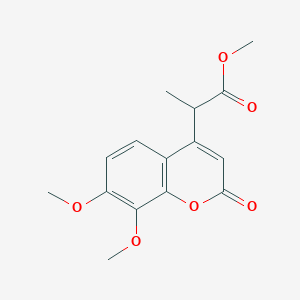
(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” is a chemical compound with the molecular formula C11H12ClNOS . It is also known by other names such as “Benzophenone, 4-chloro-”, “p-Chlorobenzophenone”, “p-CBP”, “4-Chlorobenzophenone”, “p-Chlorophenyl phenyl ketone”, “Hydroxyzine (chloro-benzophenone)”, “Meclizine M (chloro-benzophenone)”, and "Etodroxine M (chloro-benzophenone)" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound, “(4- (4-Chlorophenyl)piperazin-1-yl) (morpholino)methanone”, was determined using X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” include its molecular weight, which is 241.73708 . More detailed information about its properties such as melting point, boiling point, and density can be found in specialized databases .
Scientific Research Applications
Synthesis and Characterization
A significant aspect of the research on (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone revolves around its synthesis and the study of its reactivity towards sulfur- and oxygen-containing nucleophiles. For instance, the synthesis of related compounds, like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, has been achieved through oxidation processes, demonstrating the compound's utility in functionalizing benzo[b]thiophene derivatives via nucleophilic addition (Pouzet et al., 1998). This method provides a straightforward approach to 2-acyl-benzo[b]thiophene derivatives' functionalization.
Molecular Docking and Antimicrobial Activity
Research also extends into the computational domain, where density functional theory (DFT) calculations and molecular docking studies have been conducted to understand the structural, electronic properties, and antibacterial activity of related compounds. For example, novel compounds synthesized and characterized demonstrated antibacterial activity through molecular docking studies, aiding in understanding the antibacterial mechanism (Shahana & Yardily, 2020).
Antiviral and Antimicrobial Agents
Further applications include the development of antiviral and antimicrobial agents, where derivatives of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone have been synthesized and tested for their biological activity. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity, indicating the potential for developing new therapeutic agents (Sah et al., 2014).
Anticancer Activity
Additionally, the compound's analogs have shown promise in anticancer activity, where molecular docking studies complemented the experimental findings to suggest potential mechanisms of action against cancer cell lines. This was evidenced by the synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality, which were screened for in vitro antioxidant activity and demonstrated significant potency, suggesting a new class of potent antioxidant agents (Reddy et al., 2015).
Future Directions
The future directions for the study of “(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
properties
IUPAC Name |
(4-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZZAODWSORPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)



amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)


![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)